molecular formula C17H26N2O4S B5203575 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide

1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide

Cat. No. B5203575
M. Wt: 354.5 g/mol
InChI Key: VVLBDCFYEKXICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as a selective inhibitor of the enzyme TRPM8, which is responsible for regulating calcium ion channels in the body. In

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide involves the inhibition of TRPM8, which is a calcium ion channel that is predominantly expressed in sensory neurons. This channel plays a crucial role in regulating various physiological processes, such as thermoregulation, pain sensation, and cancer progression. The inhibition of TRPM8 by this compound leads to a decrease in calcium influx, which results in the modulation of various downstream signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide are primarily mediated through the inhibition of TRPM8. This compound has been shown to have potent analgesic effects in various animal models of chronic pain, including neuropathic pain and inflammatory pain. It has also been found to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent. Additionally, this compound has been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide in lab experiments include its potent and selective inhibition of TRPM8, which makes it an ideal tool for studying the role of this channel in various physiological processes. However, the limitations of using this compound include its potential toxicity and off-target effects, which need to be carefully evaluated before using it in in vivo experiments.

Future Directions

There are several future directions for the research on 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide. One potential direction is to further explore its potential therapeutic applications in the treatment of various diseases, such as cancer, chronic pain, and neurological disorders. Another direction is to develop more potent and selective TRPM8 inhibitors based on the structure of this compound. Additionally, the role of TRPM8 in various physiological processes, such as thermoregulation and cancer progression, needs to be further elucidated to fully understand the potential applications of TRPM8 inhibitors.

Synthesis Methods

The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps. The starting material is 2,5-dimethylbenzenesulfonyl chloride, which is reacted with N-(2-methoxyethyl)-4-piperidone to form 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinone. This intermediate compound is then treated with sodium borohydride to reduce the carbonyl group, resulting in the formation of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields of research. It has been found to be a potent and selective inhibitor of TRPM8, which is a calcium ion channel that is involved in various physiological processes, such as pain sensation, thermoregulation, and cancer progression. The inhibition of TRPM8 by this compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, chronic pain, and neurological disorders.

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13-4-5-14(2)16(12-13)24(21,22)19-9-6-15(7-10-19)17(20)18-8-11-23-3/h4-5,12,15H,6-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLBDCFYEKXICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide

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